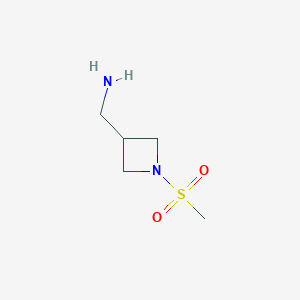
4-Amino-2,3-dihydrobenzofuran tosylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been reported in several studies . One strategy involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans .Chemical Reactions Analysis
Information about the specific chemical reactions involving “4-Amino-2,3-dihydrobenzofuran tosylate” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2,3-dihydrobenzofuran tosylate” are not available in the search results .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
4-Amino-2,3-dihydrobenzofuran tosylate serves as a key intermediate in the synthesis of pharmacologically active molecules. Its structure is a part of many bioactive compounds, including those with anti-tumor , antibacterial , and antiviral activities . The compound’s ability to easily undergo chemical transformations makes it valuable for constructing complex molecules designed for drug discovery and therapeutic applications.
Organic Synthesis
In organic synthesis, this compound is utilized for its versatility in forming bonds with various functional groups. It is particularly useful in the construction of benzofuran derivatives, which are prevalent in natural products and synthetic compounds with biological activity . The compound’s reactivity enables the formation of novel organocatalytic and metal-catalyzed reactions, expanding the repertoire of synthetic methods available to chemists .
Material Science
The benzofuran moiety within 4-Amino-2,3-dihydrobenzofuran tosylate is integral to the development of new materials. Its incorporation into polymers and small molecules can lead to materials with unique optical and electronic properties, potentially useful in the creation of sensors, organic semiconductors, and photovoltaic cells .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Amino-2,3-dihydrobenzofuran tosylate can be employed as standards or reagents. Due to its well-defined structure and reactivity, it can be used to calibrate instruments or as a reactant in the development of new analytical methods .
Environmental Science
This compound’s derivatives may play a role in environmental science as sensors or indicators. The benzofuran core can be part of molecular structures designed to interact with specific environmental contaminants, aiding in detection and measurement of pollution levels .
Agricultural Science
In the field of agricultural science, 4-Amino-2,3-dihydrobenzofuran tosylate could be used in the synthesis of agrochemicals. Its structural flexibility allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and yield optimization .
Pharmacology
Pharmacologically, the compound is of interest for its potential role in the development of new drugs. Its core structure is similar to that found in many drugs, suggesting that it could be a precursor in the synthesis of molecules with therapeutic benefits .
Biochemistry
In biochemistry, 4-Amino-2,3-dihydrobenzofuran tosylate can be used to study enzyme-substrate interactions. Its structure allows it to mimic certain natural substrates, making it a useful tool for probing the mechanisms of enzymatic reactions .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which suggest that they can induce significant molecular and cellular effects .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.C7H8O3S/c9-7-2-1-3-8-6(7)4-5-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,9H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNASMPGECNEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-dihydrobenzofuran tosylate | |
CAS RN |
76093-73-7 | |
| Record name | 4-Benzofuranamine, 2,3-dihydro-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydrobenzofuran-4-amine 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)

![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)





